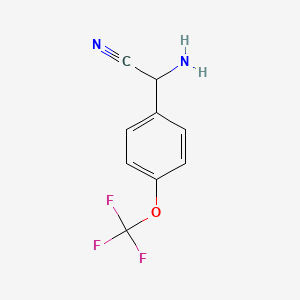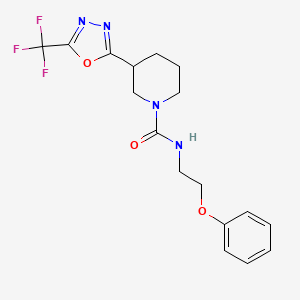![molecular formula C16H10F3NOS B2968461 4-(4-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole CAS No. 1421263-30-0](/img/structure/B2968461.png)
4-(4-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole” is a thiazole derivative. Thiazoles are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and one nitrogen atom. The trifluoromethyl group is a common functional group in organic chemistry with the formula -CF3. The hydroxyphenyl group (-OH) is a functional group consisting of a phenyl group attached to a hydroxyl group .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. The hydroxyl group might undergo reactions typical of alcohols, such as esterification. The trifluoromethyl group is generally quite stable but can participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the hydroxyl group might increase its polarity and potentially its solubility in water .Aplicaciones Científicas De Investigación
Fluorescence Properties Enhancement
Research on 4-hydroxythiazoles has highlighted their significant fluorescence properties, which are enhanced under neutral and alkaline conditions in various organic solvents. The introduction of a 2′-hydroxy group and electron-withdrawing substituents like the 4-trifluoromethylphenyl group substantially increases fluorescence quantum yields. This enhancement is attributed to the formation of an intramolecular hydrogen bond and the charge-transfer (CT) character of the absorption and emission bands, facilitating potential applications in fluorescent probes and optical materials (Kammel et al., 2016).
Aggregation-Induced Emission Enhancement
Compounds related to 4-hydroxyphenyl-thiazole structures have demonstrated aggregation-induced emission enhancement (AIEE) properties. This phenomenon occurs due to restricted intramolecular motion and easier intramolecular proton transfer in the solid state, making these compounds suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors (Qian et al., 2007).
Electroluminescence and Amplified Spontaneous Emission
Thiazole-based compounds have been used in the design of star-shaped single-polymer systems with simultaneous red, green, and blue (RGB) emission, achieving saturated white electroluminescence. Such materials offer promising applications in full-color displays and lighting due to their excellent thermal, photophysical, and electrochemical properties (Liu et al., 2016).
Sensing pH and Metal Cations
Thiazole derivatives have been applied as fluorescent probes for sensing pH changes and metal cations with high sensitivity and selectivity. The presence of fluorophenol moieties in these compounds enhances their ability to detect specific ions like magnesium and zinc, offering valuable tools for environmental monitoring and biological studies (Tanaka et al., 2001).
Antimicrobial and Antifungal Activities
Synthesized thiazole compounds containing the 4-hydroxyphenyl and 4-trifluoromethylphenyl groups have shown significant antimicrobial and antifungal activities. These activities open avenues for the development of new antimicrobial agents, contributing to the battle against resistant strains of microorganisms (Li-ga, 2015).
Mecanismo De Acción
Mode of Action
It is likely that the compound interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to a molecule, which can significantly alter the molecule’s properties and interactions .
Biochemical Pathways
The process of trifluoromethylation, which the compound is likely involved in, can affect a wide range of biochemical pathways . The addition of a trifluoromethyl group can alter the properties of a molecule, potentially affecting its interactions and role within various biochemical pathways .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NOS/c17-16(18,19)12-5-1-11(2-6-12)15-20-14(9-22-15)10-3-7-13(21)8-4-10/h1-9,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOYHEITKBXVME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C3=CC=C(C=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2968379.png)


![2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2968383.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2968384.png)



![2-amino-5-[(E)-2-(4-amino-3-sulfophenyl)ethenyl]benzenesulfonic acid](/img/structure/B2968391.png)
![3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2968392.png)
![4-[2-(3,4-dimethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2968395.png)
![4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene](/img/structure/B2968396.png)

![Methyl 3-[[10-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)amino]-10-oxodecanoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2968400.png)
